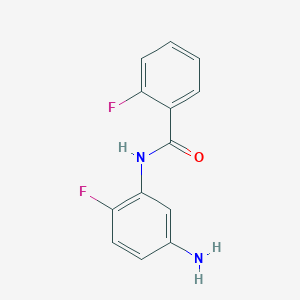

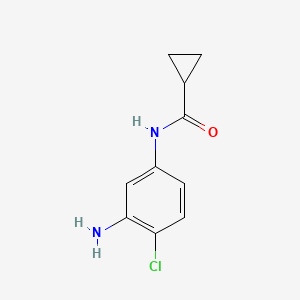

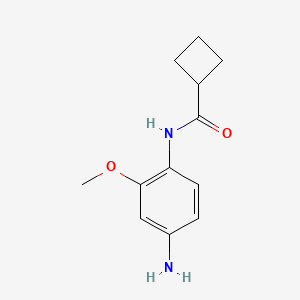

1-(4-Isocyanatobenzyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Isocyanatobenzyl)piperidine" is not directly mentioned in the provided papers. However, the papers discuss related compounds with piperidine structures that are synthesized for potential applications in the central nervous system and as inhibitors of biological processes. For instance, compounds with a spiro[isobenzofuran-1(3H),4'-piperidine] structure have been synthesized and evaluated for their central nervous system activity , and N-substituted piperidine derivatives have been studied for their inhibitory activity on steroid-5alpha-reductase . The molecular structure of a related compound, 3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione, has been described, with the piperidine ring adopting a chair conformation .

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including lithiation, addition reactions, and cyclization. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Analogues of these compounds were also synthesized to explore their potential as central nervous system agents, with varying degrees of activity observed .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. In the case of 3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione, the piperidine ring is in a chair conformation, which is a common and stable conformation for six-membered nitrogen-containing rings . The substituents on the piperidine ring can significantly influence the compound's properties and activity.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents attached to the nitrogen atom and the piperidine ring. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced the antitetrabenazine activity of the compounds . This suggests that the chemical reactivity and the resulting biological activity are highly dependent on the molecular structure of the piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, these properties are typically influenced by the functional groups present in the molecule. For example, the presence of hydroxy groups in 3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione allows for the formation of intermolecular hydrogen bonds, which could affect the compound's solubility and boiling point . The inhibitory activity of N-substituted piperidine derivatives on steroid-5alpha-reductase also suggests that these compounds can interact with biological molecules, which is a property influenced by their chemical structure .

Aplicaciones Científicas De Investigación

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Safety And Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

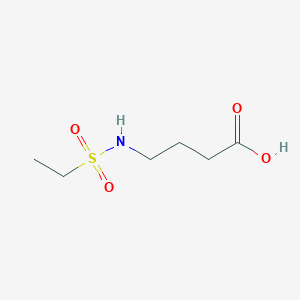

1-[(4-isocyanatophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-11-14-13-6-4-12(5-7-13)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVZPAQMEUGJEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594535 |

Source

|

| Record name | 1-[(4-Isocyanatophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isocyanatobenzyl)piperidine | |

CAS RN |

879896-46-5 |

Source

|

| Record name | 1-[(4-Isocyanatophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.